molecular formula C6H3BrFNO2 B1532254 3-Bromo-5-fluoroisonicotinic acid CAS No. 955372-86-8

3-Bromo-5-fluoroisonicotinic acid

Cat. No.: B1532254
CAS No.: 955372-86-8
M. Wt: 220 g/mol
InChI Key: MKWGICBLFLGJBI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinic acid (C₆H₃BrFNO₂) is a halogenated pyridine derivative with bromine and fluorine substituents at the 3- and 5-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWGICBLFLGJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679151
Record name 3-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955372-86-8
Record name 3-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoroisonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as n-butyllithium and diisopropylamine are commonly used in substitution reactions involving this compound.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.

    Coupling Reactions: Biaryl compounds formed through the coupling of this compound with other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-fluoroisonicotinic acid is primarily utilized as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic applications:

  • Anticancer Activity : Research has shown that compounds derived from this compound exhibit significant anticancer properties. For instance, derivatives have demonstrated effectiveness against leukemia and solid tumors, highlighting their potential as anticancer agents .
  • Inhibition of Protein Kinases : It has been reported that this compound can serve as an inhibitor for atypical protein kinases, which are implicated in various cancers. This property positions it as a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound's functional groups allow for versatile synthetic pathways:

  • Building Block for APIs : this compound is employed as a molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitutions makes it suitable for creating complex molecular architectures .
  • Fluorination Reagents : The introduction of fluorine into bioactive molecules often alters their pharmacokinetic properties favorably. This compound can be used to synthesize fluorinated derivatives that may exhibit improved metabolic stability and bioavailability .

Agrochemical Applications

In addition to medicinal chemistry, this compound has potential applications in the agrochemical sector:

  • Pesticide Development : Fluorinated compounds are known to possess enhanced biological activity against pests. Research into derivatives of this compound may lead to the development of new pesticides with improved efficacy and reduced environmental impact .

Case Study 1: Anticancer Derivatives

A study focused on synthesizing various derivatives from this compound demonstrated promising results against human cancer cell lines. One derivative showed an IC50 value of approximately 4 µM against HL-60 cells, indicating strong potential for further development .

Case Study 2: Protein Kinase Inhibition

Research published on azaquinazoline inhibitors highlighted the role of this compound in developing selective inhibitors for atypical protein kinases. The study detailed the synthesis pathway and the biological evaluation of these inhibitors, showcasing their potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of halogenated isonicotinic acids are highly sensitive to substituent positions and types. Key analogs include:

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference
3-Bromo-5-fluoroisonicotinic acid Br (3), F (5) 1.00 (Reference) High patent activity; intermediate in drug synthesis
2-Bromo-5-fluoro-4-pyridinecarboxylic acid Br (2), F (5) 0.78 Lower solubility due to steric hindrance at C2
3-Chloro-5-methoxyisonicotinic acid Cl (3), OMe (5) 0.80 Reduced electrophilicity; used in agrochemicals
5-Bromo-2-fluoronicotinic acid Br (5), F (2) - Lower reactivity in Suzuki couplings
5-Fluoro-6-bromonicotinic acid F (5), Br (6) - Potential antimicrobial activity
5-Bromo-2-chloroisonicotinic acid Br (5), Cl (2) - Dual halogenation enhances metabolic stability

Key Observations :

  • Positional Isomerism : Moving bromine from C3 (reference compound) to C2 (e.g., 2-Bromo-5-fluoro-4-pyridinecarboxylic acid) reduces similarity (0.78) and alters reactivity due to steric and electronic effects .
  • Halogen vs. Methoxy : Replacing Br with Cl (3-Chloro-5-methoxyisonicotinic acid) lowers electrophilicity, making it less reactive in nucleophilic substitutions but more lipophilic .
  • Dual Halogens : 5-Bromo-2-chloroisonicotinic acid combines Br and Cl, improving metabolic stability in drug candidates .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2.5) is influenced by electron-withdrawing substituents. Fluorine at C5 enhances acidity compared to methoxy or methyl analogs .
  • Solubility : this compound has moderate aqueous solubility (0.5–1 mg/mL), whereas methoxy-substituted analogs (e.g., 3-Chloro-5-methoxyisonicotinic acid) are more lipophilic .
  • Thermal Stability : Bromine at C3 increases thermal stability (decomposition >200°C) compared to C2-substituted analogs .

Biological Activity

3-Bromo-5-fluoroisonicotinic acid (CAS Number: 955372-86-8) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H3_3BrFNO2_2, with a molecular weight of approximately 220 g/mol. The presence of bromine at the 3-position and fluorine at the 5-position of the pyridine ring enhances its reactivity and potential interactions with biological targets .

Research indicates that compounds like this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
  • Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory pathways, although specific mechanisms are still under investigation .
  • Anticancer Potential : Some studies have indicated that derivatives may inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including leukemia and lung cancer .

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human promyelocytic leukemia (HL-60) cells. The compound demonstrated significant cytotoxicity with an IC50_{50} value of approximately 4.07 µM, indicating its potential as an anticancer agent .
  • In vitro Studies : In vitro assays have shown that modifications to the isonicotinic acid structure can enhance metabolic stability and solubility, which are critical factors for drug efficacy. For example, derivatives with additional functional groups were tested for their activity against Plasmodium falciparum, revealing promising results in terms of potency and selectivity .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-chloroisonicotinic acidC6_6H4_4BrClNO2_2Contains chlorine instead of fluorine
3-Bromo-5-fluoro-pyridine-4-carboxylic acidC6_6H4_4BrFNO2_2Lacks the isonicotinic acid structure
This compound C6_6H3_3BrFNO2_2 Contains both bromine and fluorine; potential for diverse reactivity

This table highlights how the presence of both bromine and fluorine in this compound may contribute to its distinct biological activities compared to other structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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